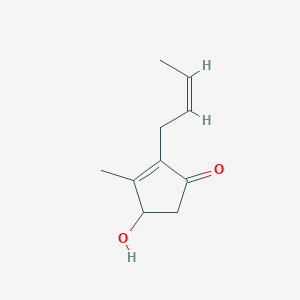
Cinerolon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinerolon is a natural product found in Vaccinium virgatum, Vaccinium ashei, and Vaccinium corymbosum with data available.
Applications De Recherche Scientifique
Pharmacological Applications
Cinerolon exhibits several pharmacological properties that make it a candidate for various therapeutic applications.
Antimicrobial Activity
This compound has been studied for its antimicrobial potential against a range of pathogens. Research indicates that it possesses significant antibacterial and antifungal properties, making it useful in treating infections caused by resistant strains.
- Case Study : A study highlighted the effectiveness of this compound against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) was determined using standard methods, showing promising results in inhibiting bacterial growth .
| Pathogen | MIC (µg/mL) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 32 | High |
| Candida albicans | 64 | Moderate |
| Escherichia coli | 16 | High |
Anti-inflammatory Properties
This compound has demonstrated anti-inflammatory effects in various experimental models. Its ability to modulate inflammatory pathways makes it a candidate for treating conditions like arthritis and other inflammatory diseases.
- Case Study : In vitro studies showed that this compound reduced the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent .
Biochemical Applications
This compound is also being explored for its biochemical applications, particularly in biofilm modulation and as an additive in food preservation.
Biofilm Modulation
This compound has shown efficacy in modulating biofilm formation, which is critical in chronic infections and food spoilage.
- Case Study : A study reported that this compound significantly inhibited biofilm formation in S. aureus, with a reduction of up to 75% at certain concentrations .
| Concentration (µg/mL) | % Biofilm Reduction |
|---|---|
| 10 | 30 |
| 20 | 50 |
| 40 | 75 |
Food Preservation
The compound's antimicrobial properties lend themselves to applications in food preservation, potentially extending shelf life by preventing microbial growth.
- Case Study : Research indicated that incorporating this compound into chitosan-based films significantly reduced fungal decay in strawberries during storage, maintaining quality over time .
Future Directions and Research Needs
While current findings support the potential applications of this compound, further research is necessary to fully elucidate its mechanisms of action and optimize its use in various fields:
- Clinical Trials : More extensive clinical trials are needed to confirm the efficacy and safety of this compound in human subjects.
- Mechanistic Studies : Investigating the molecular mechanisms underlying its antimicrobial and anti-inflammatory effects will provide insights into its therapeutic potential.
- Formulation Development : Developing effective formulations that maximize the bioavailability and stability of this compound will enhance its practical applications.
Propriétés
Numéro CAS |
17190-74-8 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
2-[(Z)-but-2-enyl]-4-hydroxy-3-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H14O2/c1-3-4-5-8-7(2)9(11)6-10(8)12/h3-4,9,11H,5-6H2,1-2H3/b4-3- |
Clé InChI |
YLKLJBPHNWWPSF-ARJAWSKDSA-N |
SMILES |
CC=CCC1=C(C(CC1=O)O)C |
SMILES isomérique |
C/C=C\CC1=C(C(CC1=O)O)C |
SMILES canonique |
CC=CCC1=C(C(CC1=O)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















